Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate
Description
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate is a sulfur-containing organic compound characterized by a propanoate ester backbone linked to a pyrrolidin-2-ylmethyl group via a sulfanyl (thioether) bridge.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 3-(pyrrolidin-2-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)4-6-13-7-8-3-2-5-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
XQPBYZVSLIKSAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate typically involves the reaction of pyrrolidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pyrrolidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 212.27 g/mol
- Substituent: 3-Aminopyridin-2-yl (aromatic heterocycle with an amino group).
- Properties: Liquid at room temperature, suggesting lower melting point compared to crystalline analogs.
Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate
- Molecular Formula : C₁₀H₁₄O₃S
- Molecular Weight : 214.28 g/mol
- Substituent : Furan-2-ylmethyl (oxygen-containing heterocycle).
- The ethyl ester may confer higher lipophilicity than methyl esters, influencing membrane permeability .
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Molecular Formula : C₁₉H₁₇N₃O₅S
- Molecular Weight : 415.42 g/mol
- Substituent: Nitro-substituted quinazolinone fused with a phenyl group.
- The phenyl ring may enhance π-π stacking interactions in solid-state structures, as evidenced by crystallographic data .
Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
- Molecular Formula : C₂₀H₁₉F₃N₂O₄S
- Molecular Weight : 440.44 g/mol
- Substituent: Cyano-, trifluoromethyl-, and dimethoxyphenyl-substituted pyridine.
- Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity. The cyano group may act as a hydrogen-bond acceptor, while dimethoxyphenyl contributes to bulk and aromatic interactions .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Physical State | Notable Features |
|---|---|---|---|---|---|
| Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate | C₉H₁₅NO₂S | 201.29 | Pyrrolidin-2-ylmethyl (cyclic amine) | Not reported | Conformational flexibility, basicity |
| Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate | C₉H₁₂N₂O₂S | 212.27 | 3-Aminopyridin-2-yl (aromatic) | Liquid | Hydrogen-bonding potential |
| Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate | C₁₀H₁₄O₃S | 214.28 | Furan-2-ylmethyl (oxygen heterocycle) | Not reported | High polarity, ethyl ester lipophilicity |
| Methyl 3-[(6-nitroquinazolin-2-yl)sulfanyl]propanoate | C₁₉H₁₇N₃O₅S | 415.42 | Nitroquinazolinyl (fused aromatic) | Crystalline | UV activity, π-π stacking |
| Ethyl 2-{[poly-substituted pyridyl]sulfanyl}propanoate | C₂₀H₁₉F₃N₂O₄S | 440.44 | Multi-substituted pyridine | Not reported | Metabolic stability, lipophilicity |
Implications of Structural Variations
- Pyrrolidine vs. Aromatic Substituents: The pyrrolidine group in the main compound offers conformational flexibility and basicity, contrasting with rigid aromatic substituents (e.g., pyridine or quinazolinone). This flexibility may enhance binding to dynamic biological targets, as suggested by docking studies on flexible sidechains in receptor-ligand interactions .
- Ester Groups : Methyl esters (e.g., main compound) generally exhibit lower lipophilicity than ethyl esters (e.g., ), impacting bioavailability and distribution.
Biological Activity
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate, with the chemical formula C9H17NO2S and CAS number 1249399-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: Methyl 3-((pyrrolidin-2-ylmethyl)thio)propanoate
- Molecular Weight: 203.3 g/mol
- Purity: 97% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors and other protein targets involved in signaling pathways.
Potential Targets:
- Neurotransmitter Receptors: The pyrrolidine moiety may interact with receptors involved in neurotransmission, potentially affecting mood and cognition.
- Enzymatic Inhibition: The sulfanyl group could play a role in inhibiting specific enzymes, similar to other thioether compounds known for their inhibitory effects on various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfur atoms have shown effectiveness against bacterial strains, suggesting a potential application in treating infections .
Case Studies
Several case studies have explored the biological activities of compounds with structural similarities to this compound:
- Inhibition of Cancer Cell Proliferation:
- Antimicrobial Screening:
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
